molecular formula C16H20N8O B5219495 [1-[[1-(1-Phenyltetrazol-5-yl)piperidin-4-yl]methyl]triazol-4-yl]methanol

[1-[[1-(1-Phenyltetrazol-5-yl)piperidin-4-yl]methyl]triazol-4-yl]methanol

Cat. No.: B5219495
M. Wt: 340.38 g/mol
InChI Key: UCMZCEWSBIBMBB-UHFFFAOYSA-N
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Description

[1-[[1-(1-Phenyltetrazol-5-yl)piperidin-4-yl]methyl]triazol-4-yl]methanol: is a complex organic compound that features a unique combination of a tetrazole, piperidine, and triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[[1-(1-Phenyltetrazol-5-yl)piperidin-4-yl]methyl]triazol-4-yl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, followed by the formation of the piperidine ring, and finally, the triazole ring is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors where each step of the synthesis is carefully controlled. Automation and continuous monitoring of reaction parameters are essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups on the aromatic rings, converting them to amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve the use of Lewis acids like aluminum chloride (AlCl3) to activate the aromatic rings.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while reduction of nitro groups can produce aniline derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-[[1-(1-Phenyltetrazol-5-yl)piperidin-4-yl]methyl]triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing protein-ligand interactions.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its multi-ring structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [1-[[1-(1-Phenyltetrazol-5-yl)piperidin-4-yl]methyl]triazol-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The tetrazole and triazole rings are known to mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The piperidine ring provides additional binding affinity and specificity.

Comparison with Similar Compounds

    [1-(1-Phenyltetrazol-5-yl)piperidine]: This compound shares the tetrazole and piperidine rings but lacks the triazole ring.

    [1-(1-Phenyltetrazol-5-yl)triazole]: This compound includes the tetrazole and triazole rings but does not have the piperidine ring.

    [1-(1-Phenyltetrazol-5-yl)methanol]: This compound features the tetrazole ring and methanol group but lacks the piperidine and triazole rings.

Uniqueness: The uniqueness of [1-[[1-(1-Phenyltetrazol-5-yl)piperidin-4-yl]methyl]triazol-4-yl]methanol lies in its combination of three distinct ring systems. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

[1-[[1-(1-phenyltetrazol-5-yl)piperidin-4-yl]methyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O/c25-12-14-11-23(20-17-14)10-13-6-8-22(9-7-13)16-18-19-21-24(16)15-4-2-1-3-5-15/h1-5,11,13,25H,6-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMZCEWSBIBMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=C(N=N2)CO)C3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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